REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[CH3:8][N:9]([CH3:13])[C:10](Cl)=[O:11]>N1C=CC=CC=1>[CH3:8][N:9]([CH3:13])[C:10]([NH:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1)=[O:11]
|
Name
|
|
Quantity
|
490.6 mg
|
Type
|
reactant
|
Smiles
|
NC1=NOC(=C1)C
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
shaken with chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyridine is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is mixed with water (15 ml)
|
Type
|
CUSTOM
|
Details
|
The chloroform layer is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the chloroform
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 1.5% methanolic sodium hydroxide solution (25 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with chloroform again
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the chloroform
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a thin layer of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC1=NOC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4735 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |